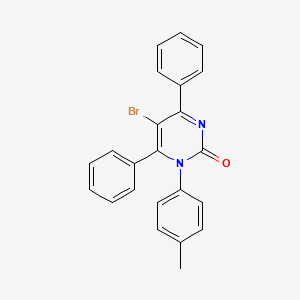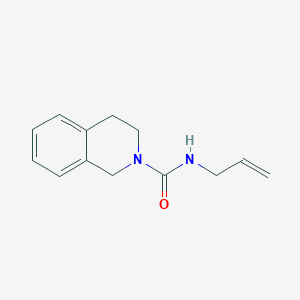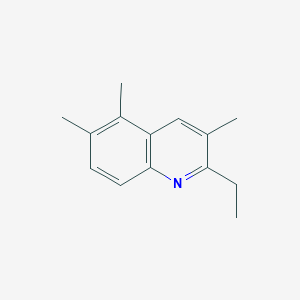
2-Ethyl-3,5,6-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3,5,6-trimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5,6-trimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a β-ketoester as starting materials. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and involves heating to facilitate cyclization and dehydration steps .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
2-Ethyl-3,5,6-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-Ethyl-3,5,6-trimethylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of malaria and other infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2-Ethyl-3,5,6-trimethylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 2-Ethyl-3,5,6-trimethylquinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
2-Methylquinoline: A simpler derivative with fewer methyl groups, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and an ethyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
属性
CAS 编号 |
88499-94-9 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
2-ethyl-3,5,6-trimethylquinoline |
InChI |
InChI=1S/C14H17N/c1-5-13-10(3)8-12-11(4)9(2)6-7-14(12)15-13/h6-8H,5H2,1-4H3 |
InChI 键 |
DWVMZHCFYKJQGY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C1C)C(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
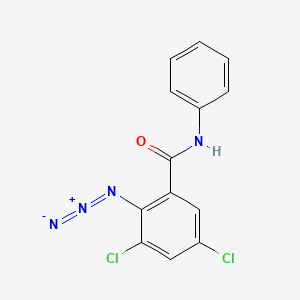
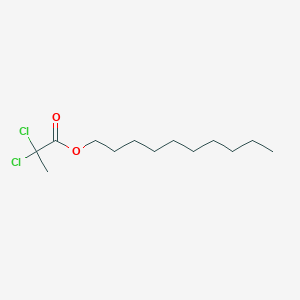
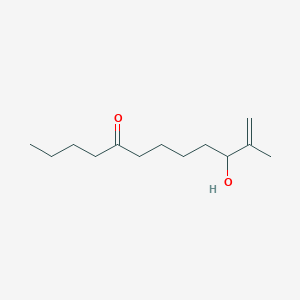
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene](/img/structure/B14378889.png)
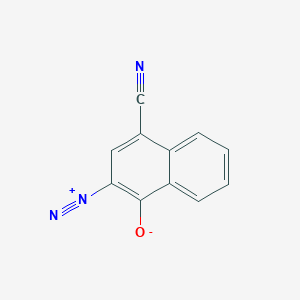
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
